molecular formula C6H6AsNO5 B1661980 2-Nitrophenylarsonic acid CAS No. 5410-29-7

2-Nitrophenylarsonic acid

Cat. No.: B1661980
CAS No.: 5410-29-7
M. Wt: 247.04 g/mol
InChI Key: UYEDGVZDGVIURN-UHFFFAOYSA-N
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Description

2-Nitrophenylarsonic acid is an organoarsenic compound with the molecular formula C6H6AsNO5. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound has been utilized in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylarsonic acid typically involves the nitration of phenylarsenic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenylarsonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The arsonic acid group can be oxidized to form arsenic acid derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reaction.

Major Products:

    Reduction: 2-Aminophenylarsonic acid.

    Oxidation: Arsenic acid derivatives.

    Substitution: Various substituted phenylarsenic compounds depending on the nucleophile used.

Scientific Research Applications

2-Nitrophenylarsonic acid has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing arsenic-based drugs for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds

Mechanism of Action

The mechanism of action of 2-Nitrophenylarsonic acid involves its interaction with biological molecules, particularly proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The arsonic acid group can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. These interactions are crucial for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-Nitrophenylarsonic acid
  • 2-Aminophenylarsonic acid
  • 4-Aminophenylarsonic acid

Comparison: 2-Nitrophenylarsonic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to 4-Nitrophenylarsonic acid, the ortho position of the nitro group in this compound results in different steric and electronic effects, leading to variations in its chemical behavior and applications. The presence of the nitro group also distinguishes it from amino-substituted analogs, which have different reactivity and biological properties .

Properties

IUPAC Name

(2-nitrophenyl)arsonic acid
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InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4H,(H2,9,10,11)
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InChI Key

UYEDGVZDGVIURN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(O)O
Source PubChem
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Molecular Formula

C6H6AsNO5
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DSSTOX Substance ID

DTXSID2063848
Record name Arsonic acid, (2-nitrophenyl)-
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Molecular Weight

247.04 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS]
Record name 2-Nitrobenzenearsonic acid
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CAS No.

5410-29-7
Record name As-(2-Nitrophenyl)arsonic acid
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Record name 2-Nitrobenzenearsonic acid
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Record name Arsonic acid, As-(2-nitrophenyl)-
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Record name 2-NITROBENZENEARSONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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